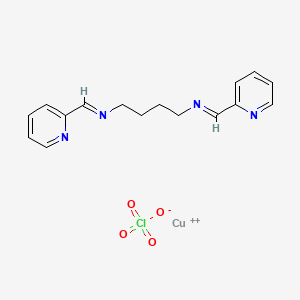
2,2,6,6-Tcopo
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tcopo is a stable free radical compound widely used in organic synthesis and various industrial applications. It is known for its ability to act as an oxidizing agent and is commonly utilized in the catalytic oxidation of primary alcohols to aldehydes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tcopo typically involves the oxidation of 2,2,6,6-tetramethylpiperidine. One common method starts with the conjugate addition reaction of ammonia to phorone, followed by a Wolff-Kishner reduction to yield the intermediate triacetone amine. This intermediate is then oxidized to produce the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using suitable oxidizing agents such as sodium hypochlorite (NaClO) in the presence of catalytic amounts of 2,2,6,6-tetramethylpiperidine-1-oxyl. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tcopo undergoes various types of chemical reactions, including:
Oxidation: It is a strong oxidizing agent and can oxidize primary alcohols to aldehydes and secondary alcohols to ketones.
Reduction: It can be reduced to its corresponding hydroxylamine derivative.
Substitution: It can participate in nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common reagents include sodium hypochlorite (NaClO) and sodium bromide (NaBr) in aqueous solutions.
Reduction: Common reducing agents include hydrogen gas (H2) and palladium on carbon (Pd/C).
Substitution: Typical conditions involve the use of halides such as alkyl halides in the presence of a base.
Major Products
Oxidation: Aldehydes and ketones.
Reduction: Hydroxylamine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
2,2,6,6-Tcopo has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis, particularly in the selective oxidation of alcohols.
Biology: Acts as a spin label in electron spin resonance (ESR) studies to investigate molecular dynamics and interactions.
Medicine: Explored for its potential antioxidant properties and its ability to scavenge reactive oxygen species (ROS).
Industry: Utilized as a polymerization inhibitor and stabilizer in the production of plastics and other polymers
Mechanism of Action
The compound exerts its effects primarily through its ability to act as a stable free radical. It can accept or donate electrons, making it an effective oxidizing agent. In biological systems, it scavenges reactive oxygen species (ROS) and inhibits oxidative stress by neutralizing free radicals. This action helps protect cells from oxidative damage and has potential therapeutic applications .
Comparison with Similar Compounds
2,2,6,6-Tcopo is unique due to its stability and effectiveness as an oxidizing agent. Similar compounds include:
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used stable free radical with similar oxidizing properties.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol): Known for its antioxidant properties and used in biological studies.
4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl: Utilized in polymer stabilization and as a spin label in ESR studies .
These compounds share similar structural features and chemical properties but differ in their specific applications and reactivity.
Properties
CAS No. |
22491-88-9 |
|---|---|
Molecular Formula |
C17H32NO3 |
Molecular Weight |
298.4 g/mol |
InChI |
InChI=1S/C17H32NO3/c1-6-7-8-9-10-11-15(19)21-14-12-16(2,3)18(20)17(4,5)13-14/h14H,6-13H2,1-5H3 |
InChI Key |
QODOVAKWRHRQEC-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)OC1CC(N(C(C1)(C)C)[O])(C)C |
Canonical SMILES |
CCCCCCCC(=O)OC1CC(N(C(C1)(C)C)[O])(C)C |
| 22491-88-9 | |
Synonyms |
2,2,6,6-TCOPO 2,2,6,6-tetramethyl-4-capryloyl-oxypiperidine-1-oxyl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1S,3aS,3bR,5S,5aR,7S,9aR,9bR,11R,11aR)-1-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-5,7,11-triol](/img/structure/B1219346.png)









